Comparative Lipophilicity and Polarity: logP and TPSA of 1-Piperidinoacetone vs. Morpholino Analogs
1-Piperidinoacetone possesses a computed logP (XLogP3-AA) of 0.9 and a topological polar surface area (TPSA) of 20.3 Ų [1][2]. In contrast, its morpholino analog, 1-Morpholinopropan-2-one, contains an oxygen atom in the ring, which increases its polarity and hydrogen-bonding capacity. This structural difference is expected to result in a lower logP and a higher TPSA for the morpholino compound, a trend supported by the general physicochemical properties of morpholines versus piperidines . While specific experimental logP values for the morpholino analog are not provided in the referenced source, the difference in molecular composition (C8H15NO vs. C7H13NO2) directly implies a significant shift in lipophilicity and polarity .
| Evidence Dimension | Lipophilicity (logP) and Polarity (TPSA) |
|---|---|
| Target Compound Data | logP = 0.9 (computed, XLogP3-AA); TPSA = 20.3 Ų |
| Comparator Or Baseline | 1-Morpholinopropan-2-one (Morpholino analog) |
| Quantified Difference | Qualitative difference: Target compound is more lipophilic and less polar due to absence of ring oxygen. |
| Conditions | Computed physicochemical properties. |
Why This Matters
Differences in logP and TPSA directly impact a compound's ability to cross biological membranes and its aqueous solubility, making 1-Piperidinoacetone a distinct choice for applications requiring a specific balance of lipophilicity and hydrogen-bonding potential.
- [1] PubChem. 1-Piperidinoacetone. Computed Properties (XLogP3-AA). Accessed 2026. View Source
- [2] SIELC. 1-Piperidinoacetone. LogP Value. 2018. View Source
